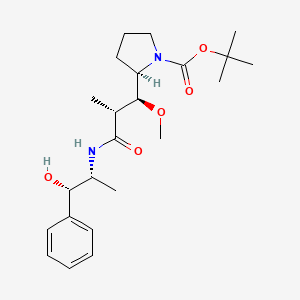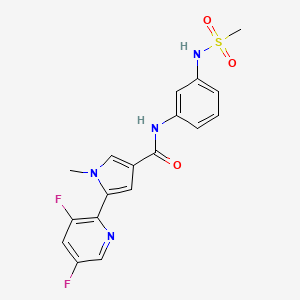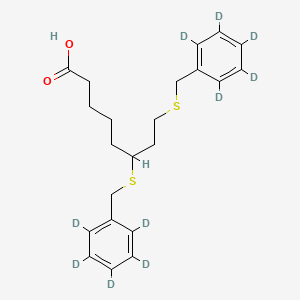
Daclatasvir-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclatasvir-d6 (hydrochloride) is a deuterated form of daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d6 (hydrochloride) involves the incorporation of deuterium atoms into the daclatasvir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of daclatasvir-d6 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Daclatasvir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Scientific Research Applications
Daclatasvir-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of daclatasvir.
Biology: Employed in biological studies to investigate the mechanism of action of daclatasvir and its interactions with viral proteins.
Medicine: Utilized in clinical research to develop new antiviral therapies and improve existing treatments for hepatitis C.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiviral medications .
Mechanism of Action
Daclatasvir-d6 (hydrochloride) exerts its antiviral effects by binding to the NS5A protein of HCV. This binding prevents the protein from interacting with host cell proteins and membranes, which are necessary for viral replication. By inhibiting NS5A, daclatasvir-d6 (hydrochloride) disrupts the formation of the viral replication complex, thereby inhibiting viral RNA synthesis and virion assembly .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for the treatment of HCV.
Ledipasvir: An NS5A inhibitor similar to daclatasvir but with different pharmacokinetic properties.
Velpatasvir: A pangenotypic NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV
Uniqueness of Daclatasvir-d6 (hydrochloride)
Daclatasvir-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
Properties
Molecular Formula |
C40H52Cl2N8O6 |
|---|---|
Molecular Weight |
817.8 g/mol |
IUPAC Name |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1/i5D3,6D3;; |
InChI Key |
BVZLLUDATICXCI-JXXYTHPZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

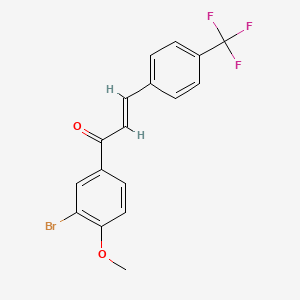
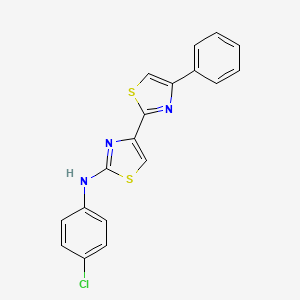
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
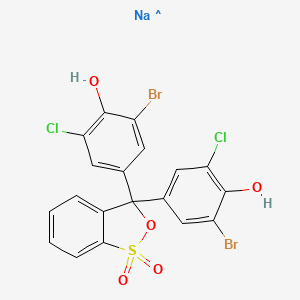
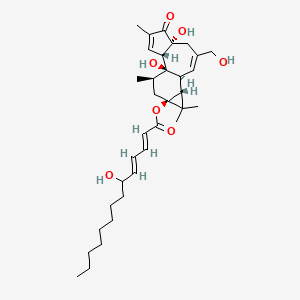

![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
